N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Overview
Description
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea derivative that has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridinyl group, a carbamothioyl group, and a fluorobenzamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The presence of the chloropyridinyl and fluorobenzamide groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-(allylcarbamothioyl)thiophene-2-carboxamide
- 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide
Uniqueness
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide stands out due to the presence of the fluorobenzamide group, which imparts unique chemical properties and enhances its biological activity.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPGAHESDWAMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324687 | |
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49815834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866014-31-5 | |
Record name | N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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